molecular formula C8H5F3O3 B1205112 2-Furoyltrifluoroacetone CAS No. 326-90-9

2-Furoyltrifluoroacetone

Cat. No.: B1205112
CAS No.: 326-90-9
M. Wt: 206.12 g/mol
InChI Key: OWLPCALGCHDBCN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (furoyltrifluoroacetone, FTFA) is a β -diketone. Its cytotoxic activity against human cultured tumor and normal cells has been evaluated. Reports suggest that 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione partially inhibits the oxidation of ferrocyanide in ETP (electron transport particles) isolated from beef heart mitochondria. Its reaction with N,N,N′ ,N′ -tetramethylalkyl diamines to form ionic adducts has been investigated. The conformational analysis of the enol and keto form of FTFA has been reported.

Mechanism of Action

2-Furoyltrifluoroacetone, also known as 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, is a derivative of β-diketone with a furan and a trifluoromethyl substituents . This compound has a wide range of applications in various fields, including OLEDs, displays, and drug discovery .

Target of Action

The primary targets of this compound are luminescent terbium (Tb III) and lanthanide (Ln III) complexes . These complexes are used in OLEDs and displays .

Mode of Action

This compound acts as a ligand in the synthesis of these luminescent complexes . The furan of this compound can be easily modified via Diels-Alder reactions (with electron deficient dienophiles) and electrophilic substitution .

Biochemical Pathways

The β-diketone (1,3-diketone) moiety of this compound is a precursor for many other heterocyclic compounds . It reacts with hydrazine to form pyrazole, with hydroxylamine to form isoxazole, and with urea to form pyrimidine . These heterocyclic compounds are investigated as active pharmaceutical ingredients (APIs) for anticancer and anti-inflammatory drug discovery .

Pharmacokinetics

Its physical properties such as melting point (19 °c – 21 °c), boiling point (203 °c at 760 mmhg), and relative density (1391 g/mL at 25 °C) have been reported .

Result of Action

The result of the action of this compound is the formation of luminescent terbium (Tb III) and lanthanide (Ln III) complexes that are used in OLEDs and displays . These complexes have a high quantum efficiency of 77% and a long lifetime of 842 μs .

Biochemical Analysis

Biochemical Properties

2-Furoyltrifluoroacetone plays a significant role in biochemical reactions as a ligand for the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes. These complexes exhibit high quantum efficiency and long lifetimes, making them valuable in various applications . The compound interacts with enzymes such as hydrazine to form pyrazole, hydroxylamine to form isoxazole, and urea to form pyrimidine . These interactions are crucial for the synthesis of heterocyclic compounds, which are investigated as active pharmaceutical ingredients for anticancer and anti-inflammatory drug discovery .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to the formation of luminescent complexes that affect cellular functions . Additionally, its role in the synthesis of heterocyclic compounds can impact cell function by modulating gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for the synthesis of metal complexes, which can inhibit or activate enzymes, leading to changes in gene expression . The compound’s ability to form various heterocyclic compounds through reactions with hydrazine, hydroxylamine, and urea further contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the synthesis of luminescent complexes and heterocyclic compounds . At high doses, it may cause toxic or adverse effects, including enzyme inhibition and changes in gene expression . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of heterocyclic compounds and luminescent complexes. The compound interacts with enzymes such as hydrazine, hydroxylamine, and urea, which play a role in its metabolic pathways . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical properties and cellular effects . The compound’s ability to form luminescent complexes also plays a role in its transport and distribution within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within cells . The formation of luminescent complexes and heterocyclic compounds further contributes to its subcellular localization and biochemical properties .

Properties

IUPAC Name

4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLPCALGCHDBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059811
Record name 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)-
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

326-90-9
Record name 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione
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Record name 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
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Record name 2-Furoyltrifluoroacetone
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Record name 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)-
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Record name 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)-
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Record name 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione
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Synthesis routes and methods

Procedure details

The diketone 19 was synthesized from acetylfuran and trifluoracetate to obtain the 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione 19 product as follows. 2-Acetylfuran 18 (11.0 g, 210 mmol) was dissolved in benzene (210 mL). At room temperature was added KOtBu (23.6 g, 210 mol). The resulting red solution was cooled to 5° C. Ethyl trifluoracetate 6 (25 mL, 29.8 g, 210 mmol) was added dropwise in approximately 20 minutes keeping the temperature below 15° C. Then the mixture was stirred for 16 hours at room temperature. The mixture was poured in ice-water (300 mL) containing concentrated sulfuric acid (5 g). The aqueous mixture was extracted with tBME (3×200 mL). The combined organic layers were washed with brine (200 mL), dried (Na2SO4) and concentrated to give a dark brown oil (20.8 g). The crude product was purified by kugelrohr distillation to give compound 19 (17.0 g, 39%) as a yellowish oil.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-furoyltrifluoroacetone interact with metal ions, and what are the downstream effects?

A1: this compound (HFTA) acts as a chelating ligand, forming stable complexes with various metal ions, particularly rare-earth metals. [, , ] This interaction stems from its structure, featuring two oxygen atoms from the carbonyl and hydroxyl groups that can coordinate with metal ions. [] The formation of these complexes influences the solubility, extraction behavior, and spectroscopic properties of the metal ions. [, , ] For example, HFTA exhibits a rapid extraction kinetic for Zirconium (Zr) and Hafnium (Hf) compared to other chelating agents like 2-thenoyltrifluoroacetone (HTTA). [] This difference in extraction kinetics is attributed to HFTA's lower distribution constant (Kd) and acid dissociation constant (pKa), leading to a higher concentration of the coordinating anion (FTA-) in the aqueous phase. []

Q2: What is the structural characterization of this compound?

A2: this compound is a β-diketone with the molecular formula C8H5F3O3 and a molecular weight of 206.11 g/mol. [, ] It exists in equilibrium with its enol tautomer, which plays a crucial role in its chelating ability. Spectroscopically, the UV absorption spectra of metal complexes with fluorinated β-diketones, including HFTA, show a shift in the λmax associated with the enol ring to longer wavelengths compared to the free diketone. []

Q3: How does the structure of β-diketones relate to their complex stability with metal ions?

A3: Research indicates a correlation between the structure of β-diketones and the stability of their metal complexes. Studies comparing HFTA with analogous β-diketones like 2-thenoyltrifluoroacetone, benzoyltrifluoroacetone, and 2-naphthyltrifluoroacetone revealed that the stability of their complexes with rare-earth metals increased with the size and complexity of the substituent on the diketone. [] This trend suggests that steric and electronic factors influenced by the substituent group play a role in determining the strength of metal-ligand interactions.

Q4: Are there any analytical techniques used to study this compound and its metal complexes?

A4: Researchers employ various analytical methods to investigate HFTA and its interactions with metal ions. Spectrophotometry is widely used to study the complex formation and determine stability constants. [] This technique utilizes the characteristic UV-Vis absorption of the metal complexes, which differ from the free ligand and metal ions. [, ] Other methods, like solvent extraction combined with gamma-ray spectrometry, are employed to study the extraction behavior of metal ions using HFTA. [] These studies contribute to understanding the kinetics and mechanisms of metal extraction by HFTA.

Q5: How do computational chemistry and modeling contribute to understanding this compound?

A5: Density Functional Theory (DFT) modeling helps to elucidate the properties of HFTA and its complexes. [] This computational approach allows researchers to calculate and predict spectral properties, acid-base characteristics, and complexing behaviors, providing a theoretical basis for experimental observations. By simulating molecular interactions, DFT modeling offers insights into the structural features and electronic factors governing the reactivity and stability of HFTA and its metal complexes.

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